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Compound of Interest

Compound Name:
4-Benzoyl-3-methylpiperazin-2-

one

Cat. No.: B2867644 Get Quote

An In-depth Technical Guide to 4-Benzoyl-3-methylpiperazin-2-one: Core Chemical

Properties and Synthetic Methodologies

This technical guide provides a comprehensive overview of the core chemical properties,

synthetic protocols, and structural information for 4-Benzoyl-3-methylpiperazin-2-one, a

molecule of interest within the broader class of piperazine derivatives. This document is

intended for researchers, scientists, and professionals in the field of drug development and

medicinal chemistry.

Core Chemical Properties
4-Benzoyl-3-methylpiperazin-2-one is a substituted piperazinone, a heterocyclic motif

frequently utilized in the development of pharmaceuticals due to its ability to enhance

properties like water solubility and bioavailability[1]. The core chemical and physical properties

are summarized below.

Table 1: Chemical and Physical Properties of 4-Benzoyl-3-methylpiperazin-2-one
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Property Value Source

IUPAC Name
4-benzoyl-3-methylpiperazin-2-

one
PubChem

Molecular Formula C12H14N2O2 [2]

Molecular Weight 218.25 g/mol PubChem

Monoisotopic Mass 218.10553 Da [2]

SMILES
CC1C(=O)NCCN1C(=O)C2=C

C=CC=C2
[2]

InChI

InChI=1S/C12H14N2O2/c1-9-

11(15)13-7-8-14(9)12(16)10-5-

3-2-4-6-10/h2-6,9H,7-

8H2,1H3,(H,13,15)

[2]

InChIKey
WOPYVIDWKPDYRZ-

UHFFFAOYSA-N
[2]

Predicted XlogP 0.9 [2]

Predicted Collision Cross

Section ([M+H]+)
149.4 Å² [2]

Experimental Protocols
The synthesis of substituted piperazinones is a critical process in medicinal chemistry. While

specific protocols for 4-benzoyl-3-methylpiperazin-2-one are not extensively published,

established methods for creating chiral piperazinone derivatives provide a reliable framework.

The chirality at the C3 position is a key feature, often crucial for biological activity, necessitating

stereoselective synthesis[3].

General Synthesis of Chiral 3-Methylpiperazin-2-one
Precursors
A common and effective route involves the deprotection of a protected intermediate, which

leads to spontaneous intramolecular cyclization to form the piperazin-2-one ring[1]. A prevalent

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/350460
https://pubchemlite.lcsb.uni.lu/e/compound/350460
https://pubchemlite.lcsb.uni.lu/e/compound/350460
https://pubchemlite.lcsb.uni.lu/e/compound/350460
https://pubchemlite.lcsb.uni.lu/e/compound/350460
https://pubchemlite.lcsb.uni.lu/e/compound/350460
https://pubchemlite.lcsb.uni.lu/e/compound/350460
https://www.benchchem.com/product/b2867644?utm_src=pdf-body
https://www.benchchem.com/product/b152332
https://www.benchchem.com/product/b1590091
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2867644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


method is the hydrogenolytic deprotection of a benzyloxycarbonyl (Cbz)-protected precursor[3]

[4].

Protocol: Synthesis of (R)-3-methylpiperazin-2-one via Hydrogenolysis[4]

Precursor Preparation: The synthesis begins with a precursor such as methyl (R)-2-((2-

(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.

Hydrogenolysis: 10g of the precursor is dissolved in 100mL of methanol.

Catalyst Addition: 3g of palladium on carbon (Pd/C) is added to the solution.

Hydrogenation: The mixture is subjected to hydrogen gas at a pressure of 1.8 MPa.

Reaction: The reaction is stirred at room temperature overnight. Progress is monitored by

High-Performance Liquid Chromatography (HPLC).

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst.

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude

product is purified by silica gel column chromatography (using an eluent such as ethyl

acetate/methanol 9/1) to yield the white solid product, (R)-3-methylpiperazin-2-one[4].

N-Acylation to form 4-Benzoyl-3-methylpiperazin-2-one
The final step involves the acylation of the secondary amine at the N4 position.

Reactant Dissolution: The synthesized (R)-3-methylpiperazin-2-one is dissolved in a suitable

organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF)[3].

Base Addition: An organic base, like triethylamine or pyridine, is added to the solution to act

as an acid scavenger.

Acylation: Benzoyl chloride is added dropwise to the reaction mixture, typically at a reduced

temperature (e.g., 0 °C) to control the reaction rate.

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction

is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC.
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Quenching and Extraction: The reaction is quenched with an aqueous solution (e.g.,

saturated sodium bicarbonate). The organic layer is separated, and the aqueous layer is

extracted with the organic solvent.

Purification: The combined organic layers are washed, dried, and concentrated. The final

product is purified using column chromatography to yield 4-benzoyl-3-methylpiperazin-2-
one.

Structural Relationships and Synthetic Pathways
The synthesis of chiral piperazinones is a multi-step process. The following diagram illustrates

a representative workflow for the synthesis of the core chiral intermediate, (R)-3-

methylpiperazin-2-one, which is the direct precursor for N-acylation.

Synthesis Workflow for (R)-3-methylpiperazin-2-one

D-Alanine Methyl Ester
Hydrochloride

Methyl (R)-2-((2-(((benzyloxy)carbonyl)
amino)ethyl)amino)propionate
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(Sodium Triacetoxyborohydride)

N-Cbz-aminoacetaldehyde

(R)-3-methylpiperazin-2-one

Hydrogenolysis
(H2, Pd/C)

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of a key chiral piperazinone intermediate.

Biological Context
Piperazine and its derivatives are known to possess a wide range of biological activities,

including antimicrobial, antifungal, anticancer, and antioxidant properties[5][6]. Specifically,
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substituted piperazines have been investigated as selective kappa opioid receptor (KOR)

antagonists, which are potential therapeutic agents for treating depression, anxiety, and

addiction[7]. While the specific biological activity and signaling pathways of 4-benzoyl-3-
methylpiperazin-2-one are not thoroughly documented in publicly available literature, its

structural similarity to other pharmacologically active piperazinones suggests its potential as a

scaffold in medicinal chemistry for targeting various biological systems. Further research is

required to elucidate its specific mechanism of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (S)-3-Methylpiperazin-2-one | 78551-38-9 | Benchchem [benchchem.com]

2. PubChemLite - 4-benzoyl-3-methylpiperazin-2-one (C12H14N2O2)
[pubchemlite.lcsb.uni.lu]

3. (R)-3-Methylpiperazin-2-one | 922178-61-8 | Benchchem [benchchem.com]

4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents
[patents.google.com]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-
phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [4-Benzoyl-3-methylpiperazin-2-one chemical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2867644#4-benzoyl-3-methylpiperazin-2-one-
chemical-properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3701944/
https://www.benchchem.com/product/b2867644?utm_src=pdf-body
https://www.benchchem.com/product/b2867644?utm_src=pdf-body
https://www.benchchem.com/product/b2867644?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1590091
https://pubchemlite.lcsb.uni.lu/e/compound/350460
https://pubchemlite.lcsb.uni.lu/e/compound/350460
https://www.benchchem.com/product/b152332
https://patents.google.com/patent/CN108129404B/en
https://patents.google.com/patent/CN108129404B/en
https://www.researchgate.net/publication/319684562_Synthesis_and_biological_activities_of_piperazine_derivatives_as_antimicrobial_and_antifungal_agents
https://www.researchgate.net/publication/372427712_Synthesis_anticancer_antioxidant_activities_and_in_silico_studies_of_novel_benzhydrylpiperazine_bearing_D_2_-123-triazoline_hydrides
https://pmc.ncbi.nlm.nih.gov/articles/PMC3701944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3701944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3701944/
https://www.benchchem.com/product/b2867644#4-benzoyl-3-methylpiperazin-2-one-chemical-properties
https://www.benchchem.com/product/b2867644#4-benzoyl-3-methylpiperazin-2-one-chemical-properties
https://www.benchchem.com/product/b2867644#4-benzoyl-3-methylpiperazin-2-one-chemical-properties
https://www.benchchem.com/product/b2867644#4-benzoyl-3-methylpiperazin-2-one-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2867644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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